![molecular formula C11H14BrNO2S B2884635 1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine CAS No. 1715039-70-5](/img/structure/B2884635.png)
1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is a chemical compound with the CAS Number: 1715039-70-5 . It has a molecular weight of 304.21 and its IUPAC name is 1-((4-bromo-2-methylphenyl)sulfonyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of this compound features a sulfonamide group with S=O bond lengths of 1.4357 (16) and 1.4349 (16) Å, an S-N bond length of 1.625 (2) Å, and an S-C bond length of 1.770 (2) Å .Aplicaciones Científicas De Investigación
Radical Scavenging Activity
Compounds closely related to 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine, particularly brominated phenols and sulfonamides, have been identified in marine algae and have shown significant radical-scavenging activity. These compounds, due to their structural features, exhibit potent antioxidant properties, which are crucial for pharmaceutical applications and the development of new antioxidants (Xiao-Juan Duan, Xiao‐Ming Li, & Bin‐Gui Wang, 2007).
Antibacterial and Surface Activity
Sulfonamide derivatives, including those similar in structure to this compound, have demonstrated effective antibacterial properties and surface activity. These findings are significant for the development of new antimicrobial agents and for applications in surface chemistry (R. El-Sayed, 2006).
Anticancer and Antimicrobial Agents
Novel sulfonamides that are structurally related to this compound have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds have shown promise in targeting specific cancer cell lines and in combating microbial infections, highlighting their potential in therapeutic applications (Khaled F. Debbabi, M. S. Bashandy, Sami A. Al‐Harbi, E. Aljuhani, & H. Al-Saidi, 2017).
Luminescent Polymers
Polymers incorporating pyrrolopyrrole and sulfone units have been synthesized, exhibiting high luminescence and strong fluorescence. These materials have potential applications in the fields of organic electronics and photonics, where their high luminescent properties can be utilized in devices like light-emitting diodes (LEDs) and solar cells (Kai A. I. Zhang & B. Tieke, 2008).
Pyrrole Synthesis
The development of synthetic methods for pyrroles, which are core structures in many biologically active compounds, has seen the use of sulfonamide derivatives. These methodologies are crucial for the synthesis of complex molecules with potential applications in medicinal chemistry and drug development (Cheol-Eui Kim, Sangjune Park, D. Eom, B. Seo, & Phil Ho Lee, 2014).
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for sulfonyl pyrrolidine derivatives .
Mode of Action
The mode of action of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The downstream effects would depend on the specific role of these targets in cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Given the compound’s potential interaction with proteins or enzymes, it could influence various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, certain conditions might enhance or inhibit its interaction with its targets, thereby affecting its overall effect .
Propiedades
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-8-10(12)4-5-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLRTRHMGCFKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
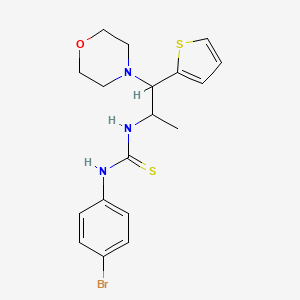
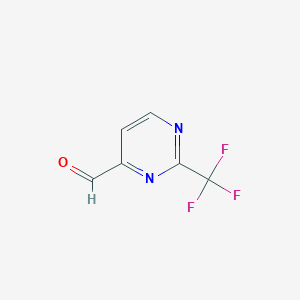
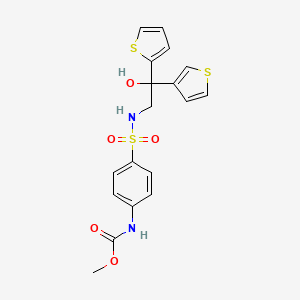
![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)
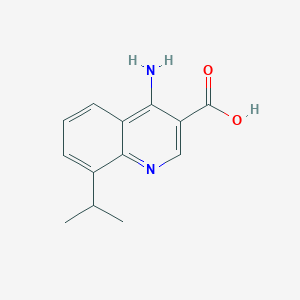
![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)
![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)
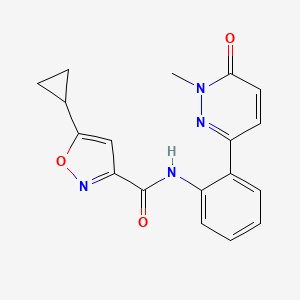
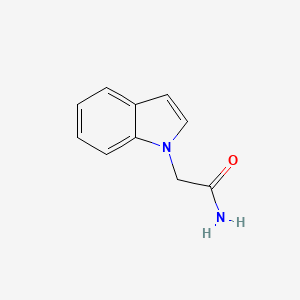
![Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B2884569.png)
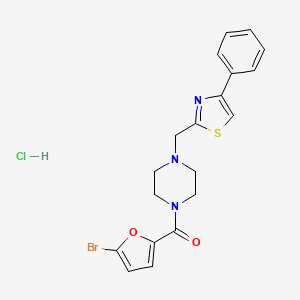
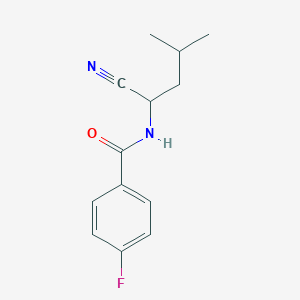
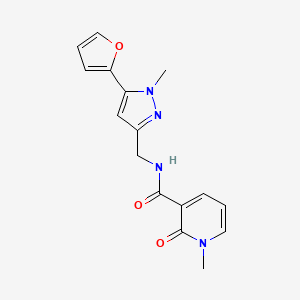
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine](/img/structure/B2884575.png)
